An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylpyridine
An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-5-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific data for this particular isomeric configuration is limited in publicly accessible literature, this document synthesizes available information, draws logical scientific inferences from structurally related compounds, and presents a detailed perspective on its properties, synthesis, and potential applications. This guide emphasizes the critical importance of precise isomeric identification and discusses the nuanced reactivity that distinguishes it from other bromochloromethylpyridines.
Introduction and Isomeric Distinction
3-Bromo-4-chloro-5-methylpyridine is a polysubstituted aromatic heterocycle. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and its functionalization with halogens and alkyl groups provides a versatile platform for developing novel molecular entities. The precise arrangement of these substituents—a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position—defines its unique chemical personality and reactivity profile.
A critical challenge in working with this compound is the potential for confusion with its isomers, such as 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-2-chloro-5-methylpyridine. Each isomer possesses a distinct electronic and steric environment, leading to different reactivity and potential biological activity. Therefore, unambiguous identification through its Chemical Abstracts Service (CAS) number is paramount.
Table 1: Core Compound Identifiers
| Identifier | Value |
| Compound Name | 3-Bromo-4-chloro-5-methylpyridine |
| CAS Number | 1261786-46-2[1][2][3][4] |
| Molecular Formula | C₆H₅BrClN[1][2][4] |
| Molecular Weight | 206.47 g/mol [1][2] |
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 3-Bromo-4-chloro-5-methylpyridine is not widely published. However, we can predict its properties based on its structure and data from similar compounds. It is expected to be a solid at room temperature, with limited solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~230-250 °C |
| Melting Point | ~40-60 °C |
| LogP | ~2.5-3.0 |
| pKa (of pyridinium ion) | ~1.5-2.5 |
The electron-withdrawing nature of the chlorine and bromine atoms, as well as the pyridine nitrogen, significantly lowers the basicity of the molecule compared to pyridine itself.
Synthesis Strategies: A Proposed Approach
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for 3-Bromo-4-chloro-5-methylpyridine.
Detailed Experimental Protocol (Proposed)
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Diazotization and Bromination (Sandmeyer Reaction):
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Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Add the cold diazonium salt solution to the CuBr solution. The evolution of nitrogen gas should be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product, 3-Bromo-5-methylpyridine, with a suitable organic solvent.
-
-
Chlorination:
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The brominated intermediate is then subjected to electrophilic chlorination. Due to the deactivating effect of the bromine and the pyridine nitrogen, this step requires forcing conditions.
-
Dissolve 3-Bromo-5-methylpyridine in a suitable solvent (e.g., sulfuric acid or a chlorinated solvent).
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Add a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
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Heat the reaction mixture to drive the chlorination. The directing effects of the existing substituents will favor chlorination at the 4-position.
-
-
Work-up and Purification:
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After completion, the reaction is carefully quenched with water and neutralized with a base (e.g., NaOH).
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The crude product is extracted into an organic solvent.
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Purification is achieved via column chromatography on silica gel to isolate the desired 3-Bromo-4-chloro-5-methylpyridine isomer.
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Reactivity and Applications in Drug Discovery
The utility of 3-Bromo-4-chloro-5-methylpyridine in drug discovery stems from its identity as a versatile chemical building block. The two distinct halogen substituents allow for selective functionalization through various cross-coupling reactions.
Differential Reactivity in Cross-Coupling Reactions
The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This reactivity difference enables selective substitution at the 3-position while leaving the 4-position's chlorine atom intact for subsequent transformations.
Caption: Selective functionalization via Suzuki-Miyaura cross-coupling.
This selective functionalization is a powerful tool for building molecular complexity, allowing for the systematic exploration of the chemical space around the pyridine core. The resulting biaryl structures are common motifs in many kinase inhibitors and other targeted therapies.
Potential as a Pharmacophore
The substituted pyridine ring itself can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The methyl group provides a lipophilic contact point, while the halogens can modulate the electronic properties and metabolic stability of a potential drug candidate.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 3-Bromo-4-chloro-5-methylpyridine, the compound presents several hazards.[4]
Table 3: GHS Hazard Information
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |
Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[4]
-
In case of contact, rinse thoroughly with water.[4]
Conclusion
3-Bromo-4-chloro-5-methylpyridine (CAS: 1261786-46-2) is a valuable, albeit under-documented, building block for chemical synthesis. Its key strengths lie in the differential reactivity of its two halogen atoms, which allows for selective, stepwise functionalization. While the lack of extensive literature necessitates a predictive approach to its properties and synthesis, the principles of pyridine chemistry provide a solid foundation for its effective use. For researchers in drug discovery, this compound offers a strategic entry point for the creation of novel, complex molecules with therapeutic potential. Careful attention to isomeric purity and adherence to safety protocols are essential for its successful application in the laboratory.
References
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ResearchGate. Available at: [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
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3-bromo-4-chloro-5-methylpyridine. Ivy Fine Chemicals. Available at: [Link]
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3-Bromo-5-chloro-4-methylpyridine. PubChem. Available at: [Link]
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Synthesis of poly substituted pyridines in aqueous media a. ResearchGate. Available at: [Link]
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3-bromo-4-chloro-5-methylpyridine. PubChemLite. Available at: [Link]
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Safety Data Sheet. Aaron Chemicals. Available at: [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available at: [Link]
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4-Bromo-2-chloro-5-methyl-pyridine. PubChem. Available at: [Link]
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